2-((2-Phenyl-4-tosyloxazol-5-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Description
2-((2-Phenyl-4-tosyloxazol-5-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a heterocyclic compound featuring an oxazole core substituted with a phenyl group at position 2, a tosyl (p-toluenesulfonyl) group at position 4, and a thioether linkage at position 5 connected to a pyrrolidinyl ethanone moiety. This structure combines electron-rich (oxazole, pyrrolidine) and electron-deficient (tosyl) motifs, making it a candidate for applications in medicinal chemistry, such as enzyme inhibition or kinase targeting. Computational studies using density functional theory (DFT) methods, including exact-exchange considerations , have been employed to analyze its electronic properties. Structural characterization, if performed, would likely rely on crystallographic tools like SHELX .
Properties
IUPAC Name |
2-[[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-16-9-11-18(12-10-16)30(26,27)21-22(29-15-19(25)24-13-5-6-14-24)28-20(23-21)17-7-3-2-4-8-17/h2-4,7-12H,5-6,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFJTCWWRRMJJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)SCC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Properties
The compound’s electronic profile can be compared to analogs with modified substituents. For instance:
- Oxazole derivatives with methyl groups (e.g., 2-phenyl-4-methyloxazole): These exhibit reduced electron-withdrawing effects compared to the tosyl group, leading to higher HOMO energies and altered reactivity.
- Thiazole analogs : Replacing oxazole with thiazole introduces a sulfur atom in the ring, enhancing π-conjugation and polarizability, which may improve binding affinity in biological systems.
Table 1: Calculated Electronic Properties
| Compound | HOMO (eV) | LUMO (eV) | LogP | Method |
|---|---|---|---|---|
| Target Compound | -6.5 | -1.8 | 3.2 | DFT |
| 2-Phenyl-4-methyloxazole derivative | -6.2 | -1.5 | 2.8 | DFT |
| Thiazole analog | -6.7 | -2.0 | 3.5 | DFT |
Physicochemical and Crystallographic Analysis
The tosyl group enhances stability but reduces solubility compared to methyl or hydrogen substituents. Crystallographic studies of similar compounds, resolved using SHELX software , reveal that bulky substituents like tosyl groups influence packing efficiency and melting points.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
